LogP Comparison: Enhanced Lipophilicity Over Free Acid Analog
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate demonstrates a higher calculated lipophilicity (XLogP3 = 1.4) compared to its direct free acid analog, (4-bromo-2-carbamoyl-phenoxy)acetic acid, which has a predicted cLogP of 1.1 . This difference of 0.3 log units indicates a measurable increase in hydrophobicity, which is a critical parameter for predicting passive membrane permeability in cellular assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | (4-Bromo-2-carbamoyl-phenoxy)acetic acid; cLogP = 1.1 |
| Quantified Difference | Difference of 0.3 log units |
| Conditions | Computationally predicted (XLogP3 vs. cLogP) |
Why This Matters
For researchers designing cell-based assays or evaluating oral bioavailability, this ester form provides a strategically different physicochemical profile compared to its more polar acid counterpart, potentially leading to improved membrane penetration in initial screenings.
